molecular formula C8H8N2O2 B1290533 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one CAS No. 99584-09-5

5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one

Cat. No. B1290533
Key on ui cas rn: 99584-09-5
M. Wt: 164.16 g/mol
InChI Key: JQPPHIWSRUYRAL-UHFFFAOYSA-N
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Patent
US08450313B2

Procedure details

A solution of sodium nitrite (4.62 g) in water (40 mL) was added dropwise over a period of 15 minutes at 0° C. to a solution of 5-amino-3-methyl-3H-benzooxazol-2-one (10 g) in acetic acid (400 mL). Stirring was continued for 10 minutes at 0° C. A solution of potassium iodide (11.12 g) in water (40 mL) was added dropwise over a period of 15 minutes. Stirring was continued for 1 hour at 0° C. Sodium pyrosulfite (1.0 g) was added to the reaction mixture. Stirring was continued for 10 minutes. The reaction mixture was then evaporated to dryness. The residue was dissolved in CH2Cl2 and the solution was poured into sat. Na2CO3 (pH 9) and 0.2 M sodium pyrosulfite solution and extracted two times with CH2Cl2. The combined organic layers were washed with brine, dried over Na2SO4, filtered and the solvent was evaporated. The residue was purified by flash chromatography (silica gel, gradient of heptane in ethyl acetate) to give the title compound as a colorless solid (9.35 g, 55%). MS (m/e)=275.9 [M+H+].
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
11.12 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[CH:7]=[CH:8][C:9]2[O:13][C:12](=[O:14])[N:11]([CH3:15])[C:10]=2[CH:16]=1.[I-:17].[K+].S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>O.C(O)(=O)C>[I:17][C:6]1[CH:7]=[CH:8][C:9]2[O:13][C:12](=[O:14])[N:11]([CH3:15])[C:10]=2[CH:16]=1 |f:0.1,3.4,5.6.7|

Inputs

Step One
Name
Quantity
4.62 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=CC2=C(N(C(O2)=O)C)C1
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
11.12 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 1 hour at 0° C
Duration
1 h
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2
ADDITION
Type
ADDITION
Details
the solution was poured into sat. Na2CO3 (pH 9) and 0.2 M sodium pyrosulfite solution
EXTRACTION
Type
EXTRACTION
Details
extracted two times with CH2Cl2
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, gradient of heptane in ethyl acetate)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
IC=1C=CC2=C(N(C(O2)=O)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.35 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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